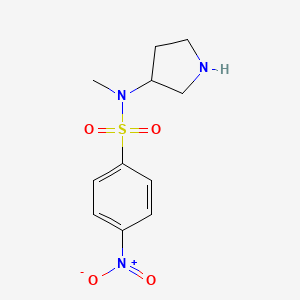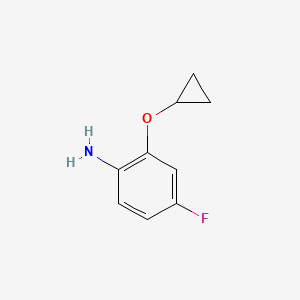
2-Cyclopropoxy-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-4-fluoroaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with cyclopropyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.
Applications De Recherche Scientifique
2-Cyclopropoxy-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-4-fluoroaniline can be compared with other similar compounds, such as:
4-Fluoroaniline: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
2-Fluoroaniline: Similar to 4-fluoroaniline but with the fluorine atom in a different position, affecting its reactivity and interaction with other molecules.
Cyclopropylamine: This compound lacks the fluorine atom, resulting in different chemical and biological properties.
The presence of both the cyclopropoxy group and the fluorine atom in this compound makes it unique, providing a balance of steric and electronic effects that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
Clé InChI |
TWHKEKGQTXPVLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



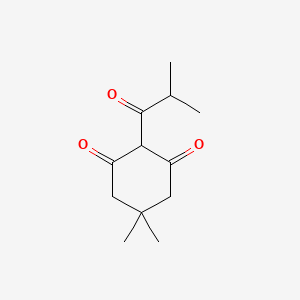
![N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15241921.png)
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241927.png)
![1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241937.png)
![5,7-Diethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241943.png)
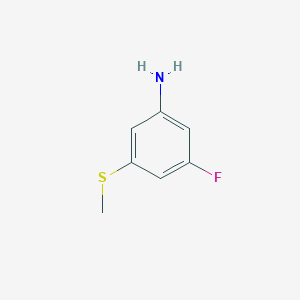

![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
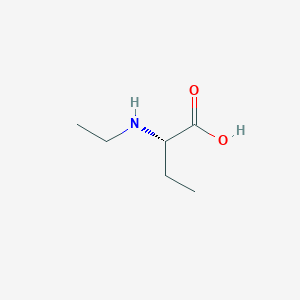
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)

